2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with the molecular formula C17H12F3N3O3 and a molecular weight of 363.296 g/mol. This compound features a furan ring, a pyridazinone moiety, and a trifluoromethyl-substituted phenyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan and pyridazinone intermediates, followed by their coupling with the trifluoromethyl-substituted phenyl acetamide. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The furan and pyridazinone rings can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The furan and pyridazinone moieties are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The trifluoromethyl group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other furan and pyridazinone derivatives, such as:
2-(furan-2-yl)-6-oxopyridazin-1-yl derivatives: These compounds share the pyridazinone and furan moieties but lack the trifluoromethyl-substituted phenyl group.
N-(4-trifluoromethylphenyl)acetamide derivatives: These compounds have the trifluoromethyl-substituted phenyl group but differ in the other moieties attached. The uniqueness of 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c18-17(19,20)11-3-5-12(6-4-11)21-15(24)10-23-16(25)8-7-13(22-23)14-2-1-9-26-14/h1-9H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIIMUJJENATBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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